molecular formula C10H14N2O2S B2515036 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2198495-36-0

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2515036
CAS No.: 2198495-36-0
M. Wt: 226.29
InChI Key: INXPDTGUWKGQKV-UHFFFAOYSA-N
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Description

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.29. The purity is usually 95%.
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Scientific Research Applications

Novel Nortopsentin Analogues for Antitumor Activity

Research on nortopsentin analogues, including compounds with thiazole and pyrrolidine structures, demonstrated their effectiveness in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis in DMPM cells. The study highlights the potential of such compounds in developing new anticancer therapies (Carbone et al., 2013).

Reactivity and Synthesis of Propargylamines

The reactivity of propargylamines and their derivatives in organic chemistry has been explored, with applications in synthesizing various heterocyclic compounds, including pyrroles, pyridines, thiazoles, and oxazoles. This review underscores the versatility of propargylamine derivatives as building blocks for creating chemically relevant organic compounds (Lauder et al., 2017).

Generation of Structurally Diverse Library

Using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a structurally diverse library of compounds was generated through alkylation and ring closure reactions. This study demonstrates the potential of such compounds to serve as precursors in synthesizing a wide range of heterocyclic derivatives, highlighting their utility in drug discovery and organic synthesis (Roman, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other thiazole and imidazole derivatives . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in protein function and subsequent biological effects .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected . These could potentially include pathways involved in inflammation, tumor growth, bacterial and viral replication, and other processes .

Pharmacokinetics

Similar compounds are often well-absorbed and widely distributed in the body, metabolized by liver enzymes, and excreted in the urine . These properties can influence the compound’s bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been reported to exert a variety of effects, including inhibition of bacterial and viral replication, suppression of inflammation and tumor growth, and modulation of immune responses .

Action Environment

The action of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one can be influenced by various environmental factors. These may include the presence of other drugs or substances in the body, the pH and temperature of the body’s tissues, and the presence of specific proteins or enzymes . These factors can affect the compound’s stability, efficacy, and potential for side effects .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Many pyrrolidine derivatives have psychoactive effects and could be harmful if ingested or inhaled .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity, potential uses in medicine or industry, and methods for its synthesis .

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-9(13)12-5-3-8(7-12)14-10-11-4-6-15-10/h4,6,8H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXPDTGUWKGQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)OC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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